molecular formula C10H7BrF2O B2609320 7-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1415108-26-7

7-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one

Katalognummer B2609320
CAS-Nummer: 1415108-26-7
Molekulargewicht: 261.066
InChI-Schlüssel: ZPJLEKVEBRLIAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one (7-Br-4,4-DF-3,4-DHN) is a synthetic compound that belongs to the class of organic compounds known as difluorinated naphthalen-1-ones. It is a colorless solid with a molecular weight of 250.11 g/mol, and has a melting point of 73-75°C. 7-Br-4,4-DF-3,4-DHN is used in various scientific applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

  • Synthesis of 1, 1-Difluorocyclopropa[a]naphthalene : This compound, closely related to 7-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one, is prepared from 4-bromo-1,2-dihydronaphthalene. Its structural properties are analyzed using 1H- and 19F-NMR spectroscopy (Müller & Nguyen-Thi, 1984).
  • Facile Synthesis of 4-Bromo-2H-Chromenes : Demonstrates the conversion of bromo compounds to lithio derivatives, providing access to a range of novel 4-substituted 2H-chromenes (Gabbutt et al., 1994).

Organic Chemistry and Material Science

  • Synthesis of Chrysenes and Other Phenanthrenes : Highlights the use of 2-bromo-1-vinyl-3,4-dihydronaphthalene in producing various naphthalenes, which undergo electrocyclic ring closure when heated (Gilchrist & Summersell, 1988).
  • Preparation of 1-Substituted-3,4-Dihydronaphthalene-2-Carboxaldehyde N,N-Dimethylhydrazones : Explores the conversion of bromo compounds into N,N-dimethylhydrazones, and their subsequent cyclization to produce dihydrobenz[f]isoquinolines (Gilchrist & Healy, 1993).

Pharmaceutical and Medicinal Applications

  • Novel Asymmetric Synthesis of Optically Active Anthracyclinones : Involves the bromolactonization of acetals derived from 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene. These compounds are key intermediates in the synthesis of 11-hydroxyanthracyclinones (Suzuki et al., 1986).

Analytical Techniques

  • Investigation using 1H and 13C NMR Spectroscopy : Studies various substituted dihydronaphthalene compounds, offering insights into their structural and chemical properties (Alam et al., 1995).

Eigenschaften

IUPAC Name

7-bromo-4,4-difluoro-2,3-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2O/c11-6-1-2-8-7(5-6)9(14)3-4-10(8,12)13/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJLEKVEBRLIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1=O)C=C(C=C2)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-bromo-1,1-difluoro-1,2,3,4-tetrahydro-naphthalene (691 mg, 2.8 mmol) in tert-butanol (7 ml). A solution of potassium dihydrogenphosphate (769 mg, 5.59 mmol) in water (2 ml) and a solution of sodium phosphate heptahydrate (1.51 g, 5.59 mmol) in water (2 ml) were added. Thereafter, potassium permanganate (670 mg, 4.2 mmol) was added and the reaction mixture stirred at room temperature for 15 hours. For the workup, the mixture was diluted with ethyl acetate (200 ml), the organic layer separated, washed with water (10 ml) and brine (10 ml), finally dried over sodium sulphate and evaporated at reduced pressure. The crude product was purified by chromatography on silica gel using a gradient of heptane/ethyl acetate=100:0 to 80:20 as the eluent. The 7-bromo-4,4-difluoro-3,4-dihydro-2H-naphthalen-1-one (515 mg, 71% yield) was obtained as a colorless oil.
Name
6-bromo-1,1-difluoro-1,2,3,4-tetrahydro-naphthalene
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
769 mg
Type
reactant
Reaction Step Two
Name
sodium phosphate heptahydrate
Quantity
1.51 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
670 mg
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.